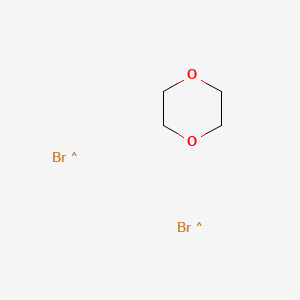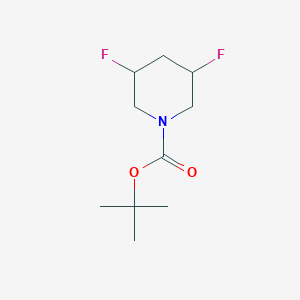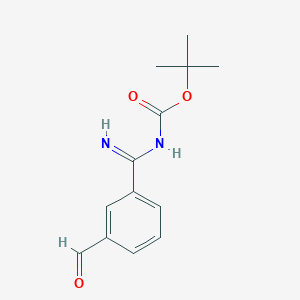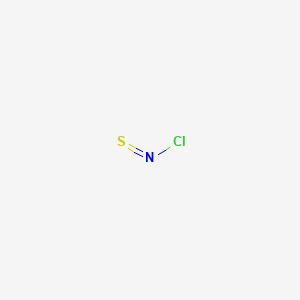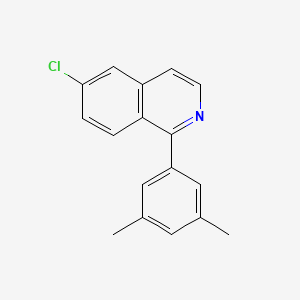![molecular formula C48H76O19 B14782492 6-[[(6aR,6bS,8aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14782492.png)
6-[[(6aR,6bS,8aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-[[(6aR,6bS,8aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid is a complex organic molecule. It is a triterpenoid saponin, which is a type of glycoside compound commonly found in plants. Triterpenoid saponins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of glycosidic bonds and the introduction of hydroxyl groups. The synthetic route typically starts with the triterpenoid backbone, followed by the attachment of sugar moieties through glycosylation reactions. The reaction conditions often involve the use of catalysts such as acids or enzymes to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as plants that naturally produce triterpenoid saponins. Alternatively, it can be synthesized in large quantities using chemical synthesis methods that are optimized for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often resulting in the formation of ketones or carboxylic acids.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Blocking the activity of enzymes involved in inflammatory or microbial processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and immune responses.
Interacting with cell membranes: Altering the structure and function of cell membranes, leading to changes in cell permeability and signaling.
Comparación Con Compuestos Similares
Similar Compounds
Ginsenosides: Another class of triterpenoid saponins found in ginseng, known for their pharmacological properties.
Glycyrrhizin: A triterpenoid saponin from licorice root, used for its anti-inflammatory and antiviral effects.
Saponins from Quillaja saponaria: Extracted from the soapbark tree, used as natural surfactants and adjuvants in vaccines.
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which includes multiple sugar moieties and hydroxyl groups. This structural complexity contributes to its diverse biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C48H76O19 |
|---|---|
Peso molecular |
957.1 g/mol |
Nombre IUPAC |
6-[[(6aR,6bS,8aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O19/c1-43(2)14-16-48(42(61)67-40-35(58)31(54)29(52)24(20-50)63-40)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(33(56)32(55)36(65-41)38(59)60)66-39-34(57)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-58H,9-20H2,1-7H3,(H,59,60)/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39?,40?,41?,45-,46+,47+,48-/m0/s1 |
Clave InChI |
NFZYDZXHKFHPGA-IEMSMBJXSA-N |
SMILES isomérico |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)C)OC7C(C(C(C(O7)C(=O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B14782417.png)

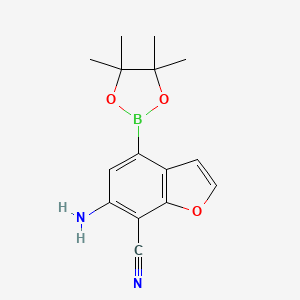
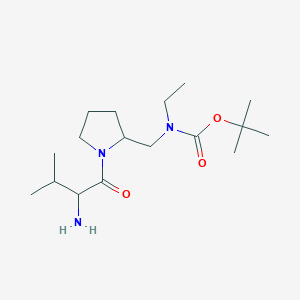

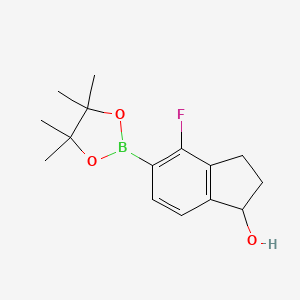
![N-[2-[(1-benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14782460.png)
